molecular formula C10H8Br2O3 B13697812 Methyl 4-(2,2-dibromoacetyl)benzoate

Methyl 4-(2,2-dibromoacetyl)benzoate

Cat. No.: B13697812
M. Wt: 335.98 g/mol
InChI Key: QYUJHILHKSDRML-UHFFFAOYSA-N
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Description

Methyl 4-(2,2-dibromoacetyl)benzoate is an organic compound with the molecular formula C10H8Br2O3 It is a derivative of benzoic acid and features a dibromoacetyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-(2,2-dibromoacetyl)benzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid followed by a halogenation reaction. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and halogenation processes. These methods are designed to be cost-effective and efficient, utilizing readily available raw materials and catalysts to achieve high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2-dibromoacetyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 4-(2,2-dibromoacetyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-dibromoacetyl)benzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,2-dibromoacetyl)benzoate is unique due to its dibromoacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring specific chemical modifications .

Properties

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

IUPAC Name

methyl 4-(2,2-dibromoacetyl)benzoate

InChI

InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,9H,1H3

InChI Key

QYUJHILHKSDRML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C(Br)Br

Origin of Product

United States

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